molecular formula C10H10O3 B2371021 3-Formyl-2,6-dimethylbenzoic acid CAS No. 2167562-88-9

3-Formyl-2,6-dimethylbenzoic acid

Cat. No.: B2371021
CAS No.: 2167562-88-9
M. Wt: 178.187
InChI Key: IXFSFXGIDFGGDI-UHFFFAOYSA-N
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Description

3-Formyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, characterized by the presence of formyl and methyl groups at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2,6-dimethylbenzoic acid typically involves the formylation of 2,6-dimethylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled conditions to introduce the formyl group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 3-Carboxy-2,6-dimethylbenzoic acid.

    Reduction: 3-Hydroxymethyl-2,6-dimethylbenzoic acid.

    Substitution: 3-Formyl-2,6-dimethyl-4-bromobenzoic acid (for bromination).

Scientific Research Applications

3-Formyl-2,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic aldehydes and acids.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formyl-2,6-dimethylbenzoic acid depends on its chemical reactivity and interaction with biological molecules. The formyl group can participate in nucleophilic addition reactions, forming Schiff bases with amines. This reactivity can influence various biochemical pathways and molecular targets, such as enzymes and receptors, leading to potential biological effects.

Comparison with Similar Compounds

    2,6-Dimethylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Formylbenzoic acid: Lacks the methyl groups, which can influence its physical and chemical properties.

    3-Formyl-4-methylbenzoic acid: Has a different substitution pattern, affecting its reactivity and applications.

Properties

IUPAC Name

3-formyl-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSFXGIDFGGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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